molecular formula C18H13ClIN3O2S B2420143 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 1017691-57-4

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B2420143
CAS No.: 1017691-57-4
M. Wt: 497.74
InChI Key: CWJZPLCFAXQLDK-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C18H13ClIN3O2S and its molecular weight is 497.74. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Research has demonstrated innovative methods for the synthesis of complex molecules, including the use of iodine in catalytic oxidative coupling reactions. These processes are crucial for developing compounds with potential pharmacological activities. For instance, iodine catalyzed oxidative synthesis has been applied to create quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing the versatility of iodine in facilitating various organic transformations (Mohammed, Vishwakarma, & Bharate, 2015).
  • Another study highlighted the synthesis and pharmacological activities of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material. These compounds showed less toxicity and good anti-inflammatory activities, indicating the potential for further pharmacological exploration (Abdulla et al., 2014).

Pharmacological and Biological Activities

  • The exploration of pyrazoline derivatives synthesized from various starting materials has been a significant area of interest due to their potential anticancer and antimicrobial properties. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines have been studied for their anticancer and antimicrobial agents, indicating the compound's high potency against specific cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
  • Research into the synthesis, characterization, and evaluation of 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents has also been conducted. These studies have yielded new derivatives with promising activity profiles, underscoring the potential therapeutic applications of such compounds (Farag et al., 2012).

Antimicrobial Activity

  • Novel compounds incorporating the pyrazole nucleus, such as 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, have been synthesized and shown to exhibit variable and modest activities against bacteria and fungi. These findings highlight the ongoing search for new antimicrobial agents capable of combating resistant strains (B'Bhatt & Sharma, 2017).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClIN3O2S/c19-11-4-3-5-12(8-11)23-17(14-9-26(25)10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJZPLCFAXQLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.